molecular formula C6HClF4O2S B3384939 Tetrafluorobenzenesulfonyl chloride CAS No. 591249-21-7

Tetrafluorobenzenesulfonyl chloride

Cat. No.: B3384939
CAS No.: 591249-21-7
M. Wt: 248.58 g/mol
InChI Key: RLVBQZRXFSRXFL-UHFFFAOYSA-N
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Description

Tetrafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6HClF4O2S . It is known for its high reactivity and is commonly used in organic synthesis. The compound is characterized by the presence of four fluorine atoms attached to a benzene ring, along with a sulfonyl chloride group. This unique structure imparts significant chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of tetrafluorobenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride in the presence of thionyl chloride, releasing sulfur dioxide and hydrogen chloride as by-products.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetrafluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to tetrafluorobenzenesulfonic acid under specific conditions.

    Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonyl fluoride derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used, often in the presence of a base like triethylamine to neutralize the hydrogen chloride by-product.

    Reduction: Reducing agents like lithium aluminum hydride can be employed under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate may be used under controlled conditions.

Major Products Formed:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols.

    Sulfonyl Fluorides: Formed through oxidation reactions.

Scientific Research Applications

Tetrafluorobenzenesulfonyl chloride is utilized in various scientific research fields due to its unique chemical properties:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs that require sulfonamide or sulfonate functionalities.

    Industry: this compound is used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of tetrafluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is leveraged in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex molecules.

Comparison with Similar Compounds

    Trifluoromethanesulfonyl Chloride: Similar in structure but with three fluorine atoms and a sulfonyl chloride group.

    Pentafluorobenzenesulfonyl Chloride: Contains five fluorine atoms attached to the benzene ring.

    Difluorobenzenesulfonyl Chloride: Contains two fluorine atoms attached to the benzene ring.

Uniqueness: Tetrafluorobenzenesulfonyl chloride is unique due to its specific arrangement of four fluorine atoms, which imparts distinct chemical properties. This configuration enhances its reactivity and stability, making it particularly valuable in synthetic chemistry and industrial applications. The balance of electron-withdrawing effects from the fluorine atoms and the electrophilic nature of the sulfonyl chloride group makes it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

2,3,4,5-tetrafluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4O2S/c7-14(12,13)3-1-2(8)4(9)6(11)5(3)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVBQZRXFSRXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624819
Record name 2,3,4,5-Tetrafluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591249-21-7
Record name 2,3,4,5-Tetrafluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrafluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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